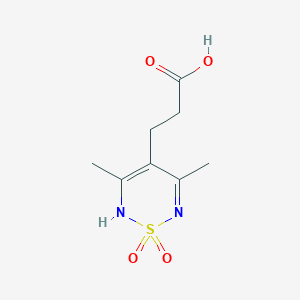

3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid” is a chemical compound with the molecular weight of 232.26 .

Synthesis Analysis

The synthesis of this compound involves the precipitation of pale yellow to light brown solids, which are then filtered and recrystallized from a solution . The yield of this process is approximately 71% .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O4S/c1-5-7(3-4-8(11)12)6(2)10-15(13,14)9-5/h9-10H,1,3-4H2,2H3(H,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis

The compound has been analyzed using IR spectroscopy, with peaks observed at 1669 (C=O amide), 3129 (NH), 1162, 1312 (>S=O), 1517 (C=N), and 3414 (NH=C=O) . The 1H NMR spectrum shows signals at 2.15 (s, 6H, Di-Methyl), 1.18-1.55 (m, 10H, CH2), 3.54 (m, NHCH), 7.41-7.72 (m, 4H, AreH), and 7.92 (s, C=ONH) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.26 . It has been characterized using various spectroscopic techniques, including IR and NMR .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

The compound has been synthesized as a potential antimicrobial agent . It has shown significant activity against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogen, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Aspergillus niger, Candida albicans .

Anticoronavirus and Antitumoral Activity

A series of derivatives of the compound were synthesized and tested for their antiviral and antitumoral activity . The structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Inhibition of Tubulin Polymerization

The antitumoral activity of the compound was found to be due to the inhibition of tubulin polymerization .

Synthesis of Benzamides

The compound has been used in the synthesis of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides .

X-ray Structure Analysis

The compound has been structurally characterized by means of single crystal X-ray diffraction .

Hirshfeld Surface Analysis

The compound has been analyzed using Hirshfeld surface analysis, a technique used to investigate intermolecular interactions in crystal structures .

Wirkmechanismus

Target of Action

Similar compounds have been reported to target enzymes like β-site amyloid precursor protein cleaving enzyme 1 (bace1) .

Mode of Action

It’s worth noting that the thiadiazine ring in the compound is essentially orthogonal to the plane passing through the aromatic ring . This structural feature might influence its interaction with its targets.

Biochemical Pathways

Similar compounds have been reported to possess antiparasitic, antiprotozoal, anti-hiv-1 activity, and they also act as bronchodilators . These activities suggest that the compound might affect multiple biochemical pathways.

Result of Action

Given its potential antiparasitic, antiprotozoal, and anti-hiv-1 activities , it can be inferred that the compound might have a significant impact at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-5-7(3-4-8(11)12)6(2)10-15(13,14)9-5/h9H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWIJDMLPLRDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS(=O)(=O)N1)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2969776.png)

![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)

![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)